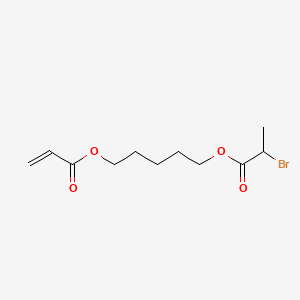
Biphenylene, tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenylene, tetrachloro- is a chlorinated derivative of biphenylene, a polycyclic aromatic hydrocarbon This compound consists of two benzene rings connected by two bridging bonds, forming a 6-4-6 arene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenylene, tetrachloro- can be synthesized through several methods. One common approach involves the CuCl2-mediated intramolecular coupling of an organozinc species prepared from 2,2′-dilithiobiaryls with one or two molar equivalents of ZnCl2 or ZnBr2 in tetrahydrofuran (THF) . This method provides a controlled environment for the formation of the desired chlorinated biphenylene derivative.
Industrial Production Methods
Industrial production of biphenylene, tetrachloro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Biphenylene, tetrachloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in biphenylene, tetrachloro- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylene quinone derivatives, while reduction can produce partially or fully dechlorinated biphenylene compounds.
Scientific Research Applications
Biphenylene, tetrachloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of biphenylene, tetrachloro- involves its interaction with molecular targets and pathways within a system. The compound’s chlorinated structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. For example, its ability to undergo substitution reactions can modify the activity of enzymes or receptors, leading to changes in biological processes .
Comparison with Similar Compounds
Similar Compounds
Biphenylene: A non-chlorinated version of biphenylene, tetrachloro-, with similar structural features but different reactivity and applications.
Tetraphenylene: Another polycyclic aromatic hydrocarbon with a more complex structure, often used in materials science and catalysis.
Uniqueness
Biphenylene, tetrachloro- is unique due to its chlorinated structure, which enhances its reactivity and expands its range of applications. The presence of chlorine atoms allows for more diverse chemical modifications and interactions compared to non-chlorinated biphenylene derivatives .
Properties
CAS No. |
26444-41-7 |
|---|---|
Molecular Formula |
C12H4Cl4 |
Molecular Weight |
290.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachlorobiphenylene |
InChI |
InChI=1S/C12H4Cl4/c13-9-7-5-3-1-2-4-6(5)8(7)10(14)12(16)11(9)15/h1-4H |
InChI Key |
TYZMQXXCLGJANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


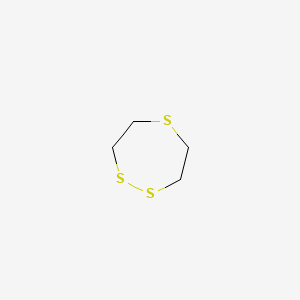
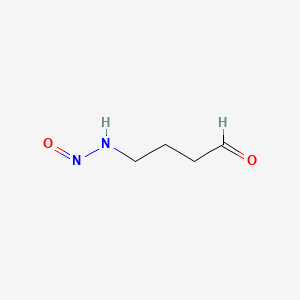


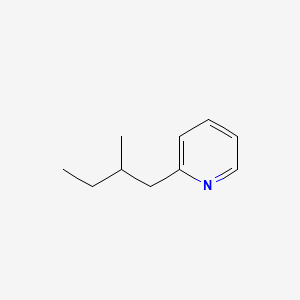
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
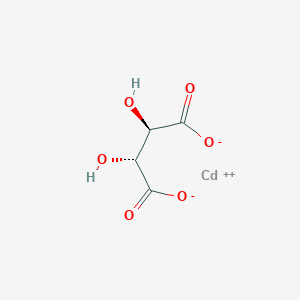
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
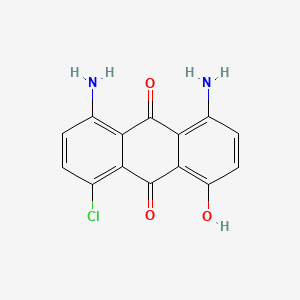
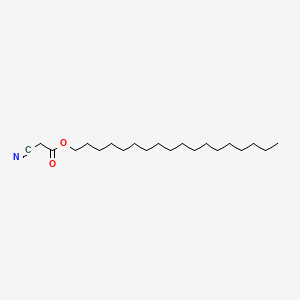
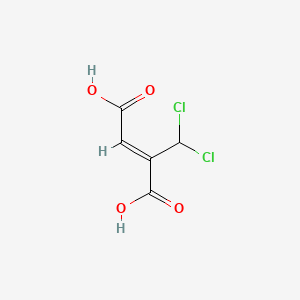
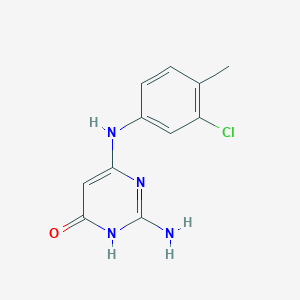
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
